molecular formula C12H14ClF4NO B1415311 ([(3S,4R)-4-[3-Fluoro-4-(trifluoromethyl)phenyl]pyrrolidin-3-yl)methanol hydrochloride CAS No. 2173052-52-1

([(3S,4R)-4-[3-Fluoro-4-(trifluoromethyl)phenyl]pyrrolidin-3-yl)methanol hydrochloride

Cat. No. B1415311
CAS RN: 2173052-52-1
M. Wt: 299.69 g/mol
InChI Key: NZJJXKKRYNFOQA-OZZZDHQUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a fluorinated phenyl pyrrolidinyl methanol derivative. It has a complex structure with a pyrrolidine ring, a fluorinated phenyl group, and a hydroxymethyl group .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom. Attached to this ring is a fluorinated phenyl group, which is a six-membered aromatic ring with one carbon replaced by a fluorine atom. The compound also contains a hydroxymethyl group attached to the pyrrolidine ring .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 245.24 g/mol. It has two hydrogen bond donors and five hydrogen bond acceptors. The compound’s topological polar surface area is 32.3 Ų .

Scientific Research Applications

Synthesis and Structural Analysis

  • This compound is used as a boric acid ester intermediate with benzene rings. Its synthesis involves a three-step substitution reaction, and its structure is confirmed through FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. DFT calculations are used to analyze molecular structures and physicochemical properties (Huang et al., 2021).

Catalytic Applications

  • A related ligand, (S)-bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol, is applied in catalytic enantioselective alkynylation of cyclic imines, showing high yields and excellent enantioselectivities (Munck et al., 2017).

Pharmaceutical Research

  • The compound's derivatives have shown potential in pharmaceutical research, particularly in developing new anticonvulsant agents (Malik & Khan, 2014).

Fluorinated Derivatives for Receptor Modulation

  • Fluorinated derivatives of similar pyrrolidin compounds are synthesized for Sigma-1 receptor modulation, highlighting their potential in therapeutic applications (Kuznecovs et al., 2020).

Methodology Improvement and Characterization

  • The compound is part of methodologies for synthesizing complex organic structures, demonstrating its role in advancing synthetic organic chemistry (Vaid et al., 2012).

Spectroelectrochemical Investigations

  • Its structural analogues are used in spectroelectrochemical investigations to understand electronic delocalization in framework systems, thereby contributing to the field of materials science (Hua et al., 2016).

Mechanism of Action

The mechanism of action for this compound is not specified in the available resources. The biological activity of similar compounds often depends on their ability to interact with biological targets such as enzymes or receptors .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

properties

IUPAC Name

[(3S,4R)-4-[3-fluoro-4-(trifluoromethyl)phenyl]pyrrolidin-3-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F4NO.ClH/c13-11-3-7(1-2-10(11)12(14,15)16)9-5-17-4-8(9)6-18;/h1-3,8-9,17-18H,4-6H2;1H/t8-,9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZJJXKKRYNFOQA-OZZZDHQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C2=CC(=C(C=C2)C(F)(F)F)F)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1)C2=CC(=C(C=C2)C(F)(F)F)F)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClF4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
([(3S,4R)-4-[3-Fluoro-4-(trifluoromethyl)phenyl]pyrrolidin-3-yl)methanol hydrochloride
Reactant of Route 2
([(3S,4R)-4-[3-Fluoro-4-(trifluoromethyl)phenyl]pyrrolidin-3-yl)methanol hydrochloride
Reactant of Route 3
([(3S,4R)-4-[3-Fluoro-4-(trifluoromethyl)phenyl]pyrrolidin-3-yl)methanol hydrochloride
Reactant of Route 4
([(3S,4R)-4-[3-Fluoro-4-(trifluoromethyl)phenyl]pyrrolidin-3-yl)methanol hydrochloride
Reactant of Route 5
([(3S,4R)-4-[3-Fluoro-4-(trifluoromethyl)phenyl]pyrrolidin-3-yl)methanol hydrochloride
Reactant of Route 6
([(3S,4R)-4-[3-Fluoro-4-(trifluoromethyl)phenyl]pyrrolidin-3-yl)methanol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.